molecular formula C11H12F3N B13146652 N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline

Katalognummer: B13146652
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: ZZULOBSGBHTXLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a cyclopropyl and a methyl group, and a trifluoromethyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline.

    Alkylation: The aniline derivative undergoes alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. This reaction introduces the cyclopropyl group.

    Methylation: The resulting intermediate is then methylated using methyl iodide and a base like sodium hydride to introduce the methyl group on the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, other nucleophiles

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Methyl-substituted aniline

    Substitution: Various substituted aniline derivatives

Wissenschaftliche Forschungsanwendungen

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl and methyl groups contribute to the compound’s stability and specificity in binding to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropyl group.

    N-Cyclopropyl-3-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.

    3-(Trifluoromethyl)aniline: Lacks both the cyclopropyl and methyl groups.

Uniqueness

N-Cyclopropyl-N-methyl-3-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropyl and methyl groups on the nitrogen atom, which enhances its chemical stability and specificity in binding to molecular targets. The trifluoromethyl group further contributes to its unique properties by increasing its lipophilicity and potential biological activity.

Eigenschaften

Molekularformel

C11H12F3N

Molekulargewicht

215.21 g/mol

IUPAC-Name

N-cyclopropyl-N-methyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3N/c1-15(9-5-6-9)10-4-2-3-8(7-10)11(12,13)14/h2-4,7,9H,5-6H2,1H3

InChI-Schlüssel

ZZULOBSGBHTXLB-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CC1)C2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.